molecular formula C7H11NO B14437964 N-(Cyclopent-2-en-1-yl)acetamide CAS No. 78837-78-2

N-(Cyclopent-2-en-1-yl)acetamide

Cat. No.: B14437964
CAS No.: 78837-78-2
M. Wt: 125.17 g/mol
InChI Key: ZXZMWNBIRZSKOC-UHFFFAOYSA-N
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Description

N-(Cyclopent-2-en-1-yl)acetamide is an organic compound characterized by the presence of a cyclopentene ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopent-2-en-1-yl)acetamide typically involves the reaction of cyclopent-2-en-1-ylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopent-2-en-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyclopent-2-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclopent-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyclopent-2-en-1-yl)acetamide is unique due to its specific combination of the cyclopentene ring and acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

78837-78-2

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

N-cyclopent-2-en-1-ylacetamide

InChI

InChI=1S/C7H11NO/c1-6(9)8-7-4-2-3-5-7/h2,4,7H,3,5H2,1H3,(H,8,9)

InChI Key

ZXZMWNBIRZSKOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC=C1

Origin of Product

United States

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